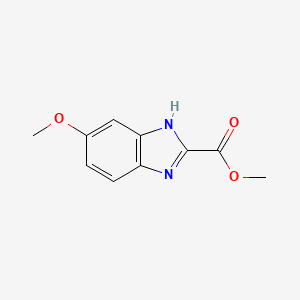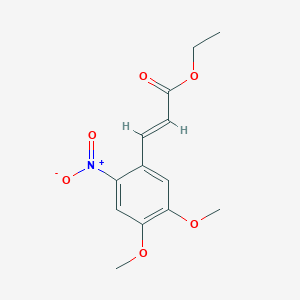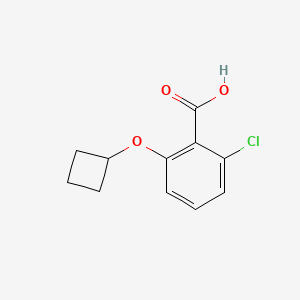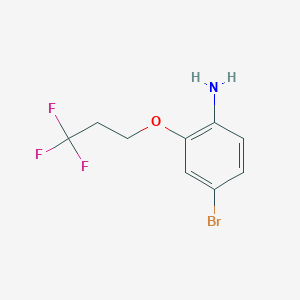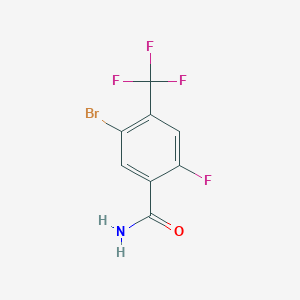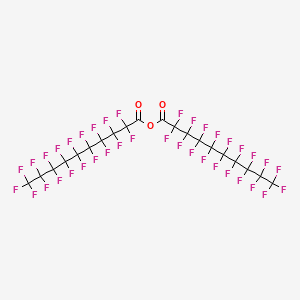![molecular formula C12H7BrFN3 B12078921 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)
5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at the 5-position and a fluorophenyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, continuous flow reactors, and automated synthesis platforms to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in treating diseases like cancer and inflammatory disorders.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine
- 5-Bromo-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
- 5-Bromo-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its potential as a bioactive molecule. The fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C12H7BrFN3 |
|---|---|
Peso molecular |
292.11 g/mol |
Nombre IUPAC |
5-bromo-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C12H7BrFN3/c13-9-5-8-6-16-17(12(8)15-7-9)11-3-1-10(14)2-4-11/h1-7H |
Clave InChI |
GXHZAPOYFORLPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C3=NC=C(C=C3C=N2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



